molecular formula C17H15ClN2O2S B2991892 3-(4-(Dimethylamino)phenyl)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile CAS No. 804515-70-6

3-(4-(Dimethylamino)phenyl)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile

Cat. No. B2991892
CAS RN: 804515-70-6
M. Wt: 346.83
InChI Key: RMCDEBSJZWCSSH-BOPFTXTBSA-N
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Description

3-(4-(Dimethylamino)phenyl)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile, also known as DPCPX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. DPCPX is a potent and selective antagonist of the adenosine A1 receptor, which plays a crucial role in regulating various physiological and biochemical processes in the body. In

Scientific Research Applications

Fluorescent Molecular Probes

Compounds embodying a dimethylamino group and a sulfonyl group, similar in structure to the chemical , have been synthesized as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, attributed to an intramolecular charge transfer. This property, along with their long emission wavelength, high fluorescence quantum yields, and large Stokes shift, makes them suitable for developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Nonlinear Optical Properties

A derivative of the compound has been synthesized and investigated for its third-order nonlinear optical properties using a Z-scan technique with nanosecond laser pulses. The compound displayed a transition from saturable absorption to reverse saturable absorption with an increase in excitation intensity, indicating potential applications as optical limiters in optical device technologies (Rahulan et al., 2014).

Molecular Conformation Studies

Investigations into the tautomeric behavior of sulfonamide derivatives, which are structurally related to the subject compound, have been conducted using infrared and nuclear magnetic resonance spectroscopic methods. These studies are crucial for understanding the pharmaceutical and biological activities of these molecules, as molecular conformation is directly related to these properties (Erturk et al., 2016).

Antimicrobial Evaluations

A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing a phenylsulfonyl moiety, similar to the target compound, have been synthesized and shown to exhibit antimicrobial activities. Some derivatives outperformed the reference drug in efficacy against various bacteria and fungi, highlighting the potential of these compounds in antimicrobial applications (Alsaedi et al., 2019).

properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfonyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-20(2)15-7-3-13(4-8-15)11-17(12-19)23(21,22)16-9-5-14(18)6-10-16/h3-11H,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCDEBSJZWCSSH-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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